4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a benzylpiperazine moiety, which is often associated with enhanced bioactivity.
Mechanism of Action
Target of Action
The primary targets of the compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one are oxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair mechanisms .
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity .
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in many metabolic processes, including the electron transport chain, a crucial part of cellular respiration . By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to various downstream effects .
Result of Action
The compound has been found to exhibit significant antimicrobial activity, including antibacterial and antifungal effects . This suggests that its action on oxidoreductase proteins may result in the disruption of essential metabolic processes in these microorganisms, leading to their inhibition or death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanoborohydride in methanol for reductive amination.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with similar bioactive properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with antimicrobial activity.
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct bioactive properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-12-21-20(14-23(26)27-22(21)13-18(17)2)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBAIFHPOWNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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